Canrenone-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

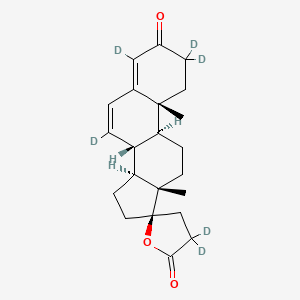

Molecular Formula |

C22H28O3 |

|---|---|

Molecular Weight |

346.5 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-2,2,3',3',4,7-hexadeuterio-10,13-dimethylspiro[1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione |

InChI |

InChI=1S/C22H28O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h3-4,13,16-18H,5-12H2,1-2H3/t16-,17+,18+,20+,21+,22-/m1/s1/i4D,5D2,8D2,13D |

InChI Key |

UJVLDDZCTMKXJK-SVSNLBSISA-N |

Isomeric SMILES |

[2H]C1=CC2=C(C(=O)C(C[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CC(C(=O)O5)([2H])[2H])C)([2H])[2H])[2H] |

Canonical SMILES |

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC45CCC(=O)O5)C |

Origin of Product |

United States |

Foundational & Exploratory

What is Canrenone-d6 and its primary use in research?

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Canrenone-d6, a deuterated analog of Canrenone. The primary focus is on its critical role as an internal standard in bioanalytical research, particularly in pharmacokinetic and metabolic studies of spironolactone and its metabolites. This document details its chemical properties, its application in validated analytical methodologies, and the underlying biochemical pathways it helps to investigate.

Introduction to this compound

This compound is a stable isotope-labeled version of Canrenone, where six hydrogen atoms have been replaced with deuterium. Canrenone itself is an active metabolite of the potassium-sparing diuretic, spironolactone, and is known for its antagonist activity at the mineralocorticoid receptor.[1][2][3] The introduction of deuterium atoms results in a molecule that is chemically identical to Canrenone but has a higher molecular weight. This mass difference is the key to its primary application in research.

The primary use of this compound is as an internal standard in analytical methods, particularly those employing mass spectrometry (MS) detection, such as liquid chromatography-mass spectrometry (LC-MS).[4] In such applications, a known amount of this compound is added to biological samples (e.g., plasma, urine) at the beginning of the sample preparation process. Because this compound behaves almost identically to the non-labeled Canrenone during extraction, chromatography, and ionization, it can be used to accurately quantify the concentration of Canrenone and its parent drug, spironolactone, by correcting for any sample loss or variability during the analytical procedure.

Physicochemical Properties

A summary of the key physicochemical properties of Canrenone and its deuterated analog, this compound, is presented in Table 1.

| Property | Canrenone | This compound |

| Molecular Formula | C22H28O3 | C22H22D6O3 |

| Molecular Weight | 340.46 g/mol | 346.49 g/mol |

| Monoisotopic Mass | 340.203844762 u | 346.241595 u |

| Appearance | Light Yellow to Dark Yellow Solid | Not specified, typically a solid |

| Synonyms | Aldadiene, Phanurane | (7α)-17-Hydroxy-3-oxo-pregna-4,6-diene-21-carboxylic Acid γ-Lactone-d6 |

Role in Mineralocorticoid Receptor Signaling

Canrenone exerts its physiological effects by acting as a competitive antagonist of the mineralocorticoid receptor (MR).[5] This receptor is a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure and electrolyte balance. The primary endogenous ligand for the MR is aldosterone.

The signaling pathway of aldosterone, which is inhibited by Canrenone, is depicted in the following diagram:

References

- 1. Biotransformation of the mineralocorticoid receptor antagonists spironolactone and canrenone by human CYP11B1 and CYP11B2: Characterization of the products and their influence on mineralocorticoid receptor transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. revistas.usp.br [revistas.usp.br]

- 4. medchemexpress.com [medchemexpress.com]

- 5. What is the mechanism of Canrenone? [synapse.patsnap.com]

Technical Guide: Synthesis and Isotopic Purity of Canrenone-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Canrenone-d6. This compound serves as a critical internal standard for the quantitative analysis of canrenone and its precursor, spironolactone, in biological matrices. Its use in isotopic dilution mass spectrometry enhances the accuracy and precision of bioanalytical methods. This document outlines a plausible synthetic route and details the analytical procedures for verifying its isotopic enrichment.

Quantitative Data Summary

The isotopic purity of synthesized this compound is paramount for its function as an internal standard. The following table summarizes the expected quantitative data for a successfully synthesized batch.

| Parameter | Specification | Method of Analysis |

| Chemical Purity | >98% | HPLC |

| Isotopic Purity (% d6) | ≥98% | HRMS |

| Isotopologue Distribution | HRMS | |

| % d5 | <2% | HRMS |

| % d4 | <0.5% | HRMS |

| % d3 | <0.1% | HRMS |

| % d2 | <0.1% | HRMS |

| % d1 | <0.1% | HRMS |

| % d0 (unlabeled) | <0.1% | HRMS |

| Deuterium Incorporation | Confirmed at target sites | ¹H NMR, ²H NMR |

Synthesis of this compound

While specific commercial synthesis protocols for this compound are often proprietary, a general and effective method involves the base-catalyzed hydrogen-deuterium exchange on the canrenone molecule.[1][2] Canrenone possesses a 4,6-diene-3-one system, which allows for deuterium exchange at positions alpha and gamma to the carbonyl group. Further deuteration can be achieved on the lactone ring.

Proposed Synthetic Pathway

A plausible synthetic route for this compound starts from commercially available canrenone. The process involves a base-catalyzed deuterium exchange reaction using a deuterated solvent and a suitable base.

Caption: Proposed synthesis of this compound via base-catalyzed deuterium exchange.

Experimental Protocol: Synthesis of this compound

Materials:

-

Canrenone (starting material)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Sodium metal (Na)

-

Anhydrous Tetrahydrofuran-d₈ (THF-d₈)

-

Anhydrous Diethyl Ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon gas

Procedure:

-

Preparation of Sodium Deuteroxide (NaOD) solution: In a flame-dried, argon-purged flask, carefully add a small piece of sodium metal to an excess of D₂O at 0°C. The reaction is exothermic and produces deuterium gas. Allow the reaction to proceed until all the sodium has reacted to form a solution of NaOD in D₂O.

-

Deuterium Exchange Reaction: To a solution of canrenone in anhydrous THF-d₈, add a catalytic amount of the freshly prepared NaOD solution.

-

Reflux: Heat the reaction mixture to reflux under an argon atmosphere. The progress of the deuterium exchange can be monitored by taking small aliquots, quenching with H₂O, and analyzing by LC-MS to observe the increase in molecular weight.

-

Work-up: After the reaction is deemed complete (typically after 24-48 hours), cool the mixture to room temperature. Quench the reaction by the slow addition of D₂O.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the organic layer sequentially with D₂O and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Isotopic Purity Determination

The isotopic purity of the synthesized this compound must be rigorously assessed to ensure its suitability as an internal standard. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this purpose.[3][4]

Experimental Protocol: Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the relative abundance of each isotopologue (d0 to d6) of this compound.

Instrumentation:

-

High-resolution mass spectrometer (e.g., Orbitrap, TOF)

-

Electrospray ionization (ESI) source

-

Liquid chromatography (LC) system

Procedure:

-

Sample Preparation: Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Further dilute to a working concentration of 1 µg/mL.

-

LC-HRMS Analysis: Inject a small volume (e.g., 1-5 µL) of the working solution into the LC-HRMS system.

-

Mass Spectral Acquisition: Acquire full-scan mass spectra in positive ion mode over a relevant m/z range that includes the expected masses of this compound and its isotopologues.

-

Data Analysis:

-

Extract the ion chromatograms for the [M+H]⁺ ions of this compound (m/z ~347.24) and its potential isotopologues (d0 to d5).

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.

-

Caption: Workflow for isotopic purity analysis of this compound by HRMS.

Experimental Protocol: Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the positions of deuterium incorporation and estimate the isotopic purity.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

Standard 5 mm NMR tubes

Procedure:

-

Sample Preparation: Dissolve an accurately weighed amount of the synthesized this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃).

-

¹H NMR Analysis:

-

Acquire a standard proton (¹H) NMR spectrum.

-

The absence or significant reduction of signals corresponding to the protons at the labeled positions confirms successful deuteration.

-

Integration of any residual proton signals at the labeled positions against a non-deuterated proton signal in the molecule allows for the calculation of the percentage of incomplete deuteration.

-

-

²H NMR Analysis (Recommended):

-

Acquire a deuterium (²H) NMR spectrum.

-

This spectrum will show signals corresponding to the deuterium atoms, confirming their presence at the expected locations.

-

The combination of these analytical techniques provides a robust assessment of the synthesis and isotopic purity of this compound, ensuring its reliability as an internal standard for quantitative studies.

References

- 1. brainly.com [brainly.com]

- 2. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. almacgroup.com [almacgroup.com]

The Metabolic Journey of Spironolactone-d6: A Technical Guide to Canrenone-d6 Formation and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of canrenone-d6 as a key metabolite of spironolactone-d6, providing a comprehensive resource for researchers in drug metabolism and pharmacokinetics. Spironolactone, a potassium-sparing diuretic and aldosterone antagonist, undergoes extensive metabolism, with canrenone being a major active metabolite. The use of stable isotope-labeled analogues, such as spironolactone-d6 and this compound, is crucial for accurate quantification in biological matrices and for elucidating metabolic pathways. This compound is commercially available and serves as an essential internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1][2]

The Metabolic Conversion of Spironolactone

Spironolactone is primarily metabolized in the liver, where it is converted to several active metabolites, including canrenone. This metabolic process involves the removal of the 7α-thioacetyl group from spironolactone.[3][4][5] While canrenone was once thought to be the principal active metabolite, it is now understood that other sulfur-containing metabolites also play a significant role. The biotransformation of spironolactone can also be influenced by enzymes such as CYP11B1 and CYP11B2.

Quantitative Analysis of Spironolactone and Canrenone

The accurate quantification of spironolactone and its metabolites is essential for pharmacokinetic and bioequivalence studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common analytical technique employed for this purpose, often utilizing deuterated internal standards like spironolactone-d6 and this compound to ensure high precision and accuracy.

Table 1: LC-MS/MS Parameters for the Analysis of Spironolactone and Canrenone

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| Spironolactone | 341.2 | 107.2 | ESI+ | |

| Spironolactone-d6 (IS) | 347.1 | 107.2 | ESI+ | |

| Spironolactone | 417.1 | 341.1 | ESI+ | |

| Canrenone | 341.1 | 107.0 | ESI+ | |

| This compound (IS) | 347.1 | 107.0 | ESI+ | |

| Spironolactone | 439.0 | - | ESI+ | |

| Canrenone | 363.1 | - | ESI+ |

Table 2: Linearity and Sensitivity of Analytical Methods

| Analyte(s) | Linearity Range | LLOQ | LLOQ (µg/mL) | Reference |

| Spironolactone and Canrenone | 2-300 ng/mL | 2 ng/mL | - | |

| Spironolactone and Canrenone | 2-100 ng/mL | - | - | |

| Spironolactone and Canrenone | 1-200 ng/mL | - | - | |

| Spironolactone and Canrenone | 0.4-5.0 µg/mL | - | 0.20 (SPI), 0.08 (CAN) | |

| Spironolactone and Canrenone | 1-30 µg/mL | - | 0.157 (SPI), 1.139 (CAN) | |

| Spironolactone and Canrenone | 2.77–184.50 ng/mL (SPI), 2.69–179.20 ng/mL (CAN) | - | - |

Table 3: Human Pharmacokinetic Parameters of Spironolactone and Canrenone

| Parameter | Spironolactone | Canrenone | Study Conditions | Reference |

| Cmax | 80 ± 20 ng/mL | 181 ± 39 ng/mL | 100 mg for 15 days | |

| Tmax | 2.6 ± 1.5 h | 4.3 ± 1.4 h | 100 mg for 15 days | |

| Half-life | 1.4 ± 0.5 h | 16.5 ± 6.3 h | 100 mg for 15 days | |

| Peak Serum Levels (Day 1) | 72 ± 45 ng/mL | 155 ± 43 ng/mL | 100 mg daily | |

| Peak Serum Levels (Day 15) | 80 ± 20 ng/mL | 181 ± 39 ng/mL | 100 mg daily | |

| AUC (0-24h) on Day 15 | 231 ± 50 ng.hr/mL | 2173 ± 312 ng.hr/mL | 100 mg daily |

Experimental Protocols

The following section details a representative experimental protocol for the extraction and quantification of spironolactone-d6 and this compound from a biological matrix, based on established methods for their non-deuterated counterparts.

Protocol: Quantification of Spironolactone-d6 and this compound in Human Plasma by LC-MS/MS

1. Sample Preparation (Protein Precipitation)

-

To 200 µL of human plasma in a microcentrifuge tube, add 500 µL of methanol.

-

Add the internal standard solution (spironolactone-d6 or this compound).

-

Vortex the mixture for 10 seconds.

-

Centrifuge at 4000 rpm for 6 minutes to precipitate proteins.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Liquid Chromatography

-

Column: C18 reversed-phase column (e.g., 250 mm length).

-

Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and methanol (e.g., 3:7 v/v).

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 35°C.

3. Mass Spectrometry

-

Ionization: Positive ion electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions:

-

Spironolactone-d6: m/z 347.1 → 107.2

-

This compound: m/z 347.1 → 107.0

-

-

Data Analysis: Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (Major) | CAS | LGC Standards [lgcstandards.com]

- 3. Spironolactone metabolism in target tissues. Characteristics of deacetylation in kidney, liver, adrenal cortex, and testes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hepatic metabolism of spironolactone. Production of 3-hydroxy-thiomethyl metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of spironolactone by adrenocortical and hepatic microsomes: relationship to cytochrome P-450 destruction - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercially Available Sources of Canrenone-d6 for Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available sources of Canrenone-d6, a crucial tool for researchers in pharmacology and drug development. This document details the technical specifications of this compound, outlines its primary application in quantitative analysis, and provides a representative experimental protocol for its use as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) methods.

Introduction to this compound

This compound is the deuterated form of Canrenone, the major active metabolite of the potassium-sparing diuretic, spironolactone. Due to its structural similarity and distinct mass, this compound is an ideal internal standard for the accurate quantification of Canrenone in biological matrices. Its use minimizes variability arising from sample preparation and instrument response, ensuring high precision and accuracy in bioanalytical studies.[1][2][3]

Commercial Sources and Specifications

Several reputable suppliers offer this compound for research purposes. The table below summarizes the key technical specifications available from these vendors. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for precise data on purity and isotopic enrichment.

| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Appearance | Storage Conditions |

| Santa Cruz Biotechnology | This compound | sc-218030 | C₂₂H₂₂D₆O₃ | 346.49 | Information not publicly available | Information not publicly available | Information not publicly available |

| LGC Standards | This compound (Major) | TRC-C175612 | C₂₂H₂₂D₆O₃ | 346.49 | >95% (HPLC) | Information not publicly available | +4°C |

| RXN Chemicals | Spironolactone EP Impurity F-d6 (this compound) | Not specified | C₂₂H₂₂D₆O₃ | 346.5 | High-purity | Information not publicly available | Information not publicly available |

| MedChemExpress | This compound (Aldadiene-d6) | HY-B1438S | C₂₂H₂₂D₆O₃ | Not specified | Information not publicly available | Information not publicly available | Information not publicly available |

| CymitQuimica | This compound (Major) | TR-C175612 | C₂₂H₂₂D₆O₃ | 346.49 | Information not publicly available | Light Yellow to Dark Yellow Solid | Information not publicly available |

| Pharmaffiliates | This compound (Major) | PA STI 017260 | C₂₂H₂₂D₆O₃ | 346.49 | Information not publicly available | Yellow Solid | 2-8°C Refrigerator |

Note on Isotopic Enrichment: The isotopic enrichment of this compound is a critical parameter for its use as an internal standard. This information is lot-specific and will be detailed in the Certificate of Analysis provided by the supplier upon purchase.

Mechanism of Action: Aldosterone Antagonism

Canrenone exerts its pharmacological effects by acting as a competitive antagonist of the mineralocorticoid receptor (MR). Aldosterone, a mineralocorticoid hormone, plays a key role in regulating blood pressure and electrolyte balance. By binding to the MR, Canrenone blocks the downstream signaling cascade initiated by aldosterone, leading to increased sodium and water excretion and potassium retention.

References

An In-depth Technical Guide to the Pharmacological Profiles of Canrenone and Canrenone-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the pharmacological profiles of Canrenone and its deuterated analog, Canrenone-d6. It delves into their mechanisms of action, pharmacokinetic properties, and analytical applications, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Introduction: Canrenone and the Role of Deuteration

Canrenone is an active metabolite of the potassium-sparing diuretic spironolactone and is itself a potent aldosterone antagonist.[1][2][3] It exerts its therapeutic effects by competitively binding to the mineralocorticoid receptor (MR), primarily in the kidneys, thereby inhibiting the actions of aldosterone.[1][4] This leads to increased sodium and water excretion and potassium retention, making it effective in the management of conditions like heart failure and hyperaldosteronism.

This compound is a deuterated form of Canrenone, where six hydrogen atoms have been replaced by deuterium isotopes. In pharmaceutical research, deuteration is a strategy that can alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties. However, the primary application of this compound is as a stable isotope-labeled internal standard for the accurate quantification of Canrenone in biological matrices using mass spectrometry-based methods.

Pharmacological Profile of Canrenone

Mechanism of Action

Canrenone functions as a competitive antagonist of the mineralocorticoid receptor. Aldosterone, a mineralocorticoid hormone, binds to the MR in the distal tubules and collecting ducts of the kidneys. This hormone-receptor complex then translocates to the nucleus, where it upregulates the expression of genes involved in sodium reabsorption (e.g., epithelial sodium channel - ENaC) and potassium secretion (e.g., renal outer medullary potassium channel - ROMK). By blocking aldosterone's access to the MR, Canrenone prevents these downstream effects, resulting in diuresis and potassium conservation.

Beyond its renal effects, Canrenone has been noted to play a role in preventing cardiac tissue remodeling, which is a significant aspect of its utility in managing heart failure. Aldosterone is known to contribute to fibrosis and inflammation in the cardiovascular system, and by blocking these effects, Canrenone can help improve cardiac function. It also exhibits some affinity for androgen and progesterone receptors, though less than spironolactone, which can lead to certain side effects.

Signaling Pathway

The signaling pathway of Canrenone's action involves the competitive inhibition of the mineralocorticoid receptor, preventing the downstream effects of aldosterone.

Pharmacokinetics

The pharmacokinetic profile of Canrenone has been well-documented.

| Parameter | Value | Reference |

| Bioavailability (oral) | 25 ± 9% | |

| Time to Peak Plasma Concentration (Tmax) | 4.4 ± 0.9 hours (oral) | |

| Elimination Half-Life (t½) | 3.9 ± 1.2 hours (oral), 22.6 hours (terminal) | |

| Protein Binding | ~95% | |

| Metabolism | Hepatic | |

| Excretion | Primarily urinary |

Canrenone is a major active metabolite of spironolactone. Following oral administration of spironolactone, Canrenone is formed and contributes significantly to the overall therapeutic effect.

Profile of this compound

Rationale for Use

This compound is primarily utilized as an internal standard in bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS). The key properties that make it an ideal internal standard are:

-

Chemical Similarity: It is chemically identical to Canrenone, ensuring it behaves similarly during sample extraction, chromatography, and ionization.

-

Mass Difference: The six deuterium atoms give it a higher molecular weight (346.49 g/mol ) compared to Canrenone (340.5 g/mol ), allowing for their distinct detection by a mass spectrometer.

-

Co-elution: It co-elutes with Canrenone under typical chromatographic conditions, which is crucial for accurate quantification.

The use of a stable isotope-labeled internal standard like this compound corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements of Canrenone concentrations in biological samples.

The Deuterium Kinetic Isotope Effect

While not its primary intended application, deuteration can influence the metabolism of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the deuterium kinetic isotope effect. This effect could theoretically lead to a longer half-life and altered metabolite profile for this compound compared to Canrenone. However, as this compound is not developed for therapeutic use, extensive studies on its independent pharmacological and pharmacokinetic profile are not widely available.

Comparative Data

The following table summarizes the key properties of Canrenone and this compound.

| Property | Canrenone | This compound | Reference |

| Molecular Formula | C22H28O3 | C22H22D6O3 | |

| Molecular Weight | 340.5 g/mol | 346.49 g/mol | |

| Primary Role | Aldosterone Antagonist | Internal Standard | |

| Receptor Binding | Binds to Mineralocorticoid Receptor | Expected to be identical to Canrenone |

Experimental Protocols

In Vitro Drug Metabolism Study

This protocol outlines a general procedure for assessing the metabolic stability of a compound like Canrenone using liver microsomes.

Objective: To determine the in vitro metabolic fate of Canrenone.

Materials:

-

Canrenone

-

Pooled human liver microsomes (HLM)

-

NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of Canrenone in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine the phosphate buffer, HLM, and the NADPH-generating system.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding Canrenone to the mixture.

-

Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60, 90 minutes).

-

At each time point, terminate the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge the samples to precipitate the proteins.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis to identify and quantify the remaining parent drug and any formed metabolites.

Workflow Diagram:

Bioanalytical Method for Canrenone Quantification using LC-MS/MS

This protocol describes the quantification of Canrenone in plasma samples using this compound as an internal standard.

Objective: To accurately measure the concentration of Canrenone in plasma.

Materials:

-

Plasma samples containing Canrenone

-

This compound (internal standard)

-

Protein precipitation solvent (e.g., methanol or acetonitrile)

-

LC-MS/MS system with a C18 column

Procedure:

-

Thaw plasma samples and vortex.

-

Spike a known concentration of this compound into each plasma sample, calibrator, and quality control sample.

-

Precipitate the plasma proteins by adding a sufficient volume of cold protein precipitation solvent.

-

Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

Inject the sample onto the LC-MS/MS system.

-

Separate Canrenone and this compound chromatographically.

-

Detect and quantify the analytes using multiple reaction monitoring (MRM) in the mass spectrometer. The ratio of the peak area of Canrenone to the peak area of this compound is used to calculate the concentration of Canrenone in the unknown samples.

Workflow Diagram:

Conclusion

Canrenone is a pharmacologically active aldosterone antagonist with a well-defined mechanism of action and pharmacokinetic profile. Its deuterated analog, this compound, serves a critical role in modern bioanalysis as a stable isotope-labeled internal standard, enabling the precise and accurate quantification of Canrenone in complex biological matrices. While the deuterium kinetic isotope effect could theoretically alter the pharmacological profile of this compound, its primary and established application is in the analytical realm, supporting pharmacokinetic and clinical studies of Canrenone and its parent drug, spironolactone. This guide provides the foundational technical information for researchers and drug development professionals working with these compounds.

References

The Indispensable Role of Deuterium Labeling in Internal Standards: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within pharmaceutical and biomedical research, the precise and accurate quantification of molecules is paramount. The use of internal standards is a cornerstone of achieving reliable data in techniques like mass spectrometry. Among the various types of internal standards, deuterium-labeled compounds have carved out a significant and enduring role. This technical guide provides a comprehensive overview of the principles, applications, and best practices associated with the use of deuterium-labeled internal standards, with a focus on their application in mass spectrometry-based quantification.

The Core Principle: Isotope Dilution Mass Spectrometry

The utility of deuterium-labeled internal standards is rooted in the principle of isotope dilution mass spectrometry (

Interpreting the Certificate of Analysis for Canrenone-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive framework for understanding and interpreting a typical Certificate of Analysis (CoA) for Canrenone-d6. This compound is the deuterium-labeled form of Canrenone, the major active metabolite of the potassium-sparing diuretic, spironolactone.[1][2] As a stable isotope-labeled internal standard, this compound is critical for accurate quantification in bioanalytical studies using techniques like liquid chromatography-mass spectrometry (LC-MS).[3] This guide will delve into the essential data presented on a CoA, detail the experimental methodologies used to obtain this data, and provide visual representations of analytical workflows.

Summary of Quantitative Data

A Certificate of Analysis for this compound provides critical data on its identity, purity, and quality. The following tables summarize the typical quantitative information found on a CoA, offering a clear overview of the product's specifications.

Table 1: General Information and Physical Properties

| Parameter | Specification |

| Product Name | This compound (Major) |

| Synonyms | Aldadiene-d6; SC9376-d6 |

| Molecular Formula | C₂₂H₂₂D₆O₃[4] |

| Molecular Weight | 346.49 g/mol [4] |

| CAS Number (Unlabeled) | 976-71-6 |

| Appearance | White to off-white or light yellow solid |

| Solubility | Soluble in DMSO, Chloroform, Acetone, Methanol |

Table 2: Quality Control and Purity Analysis

| Analytical Test | Method | Result |

| Chemical Purity | HPLC-UV | ≥98.0% |

| Isotopic Purity | Mass Spectrometry | ≥99% Deuterated |

| Isotopic Enrichment | Mass Spectrometry | Predominantly d6, with minor d0-d5 species |

| Identity Confirmation | ¹H-NMR, Mass Spectrometry | Consistent with structure |

| Residual Solvents | GC-MS | Conforms to ICH Q3C guidelines |

| Water Content | Karl Fischer Titration | ≤0.5% |

Experimental Protocols

The quantitative data presented in a Certificate of Analysis is derived from a series of rigorous analytical experiments. The following sections detail the methodologies for the key experiments performed to ensure the quality and identity of this compound.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

High-Performance Liquid Chromatography with UV detection is a standard method for determining the chemical purity of this compound, separating it from any unlabeled Canrenone or other impurities.

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : A reversed-phase C18 column (e.g., ZORBAX Eclipse XDB-C18, 150 mm x 4.6 mm, 5 µm) is commonly used.

-

Mobile Phase : A gradient elution using a mixture of methanol and water is often employed. A typical starting condition is 60:40 (v/v) methanol:water.

-

Flow Rate : A flow rate of approximately 0.8 to 1.0 mL/min is standard.

-

Column Temperature : The column is typically maintained at 30-35°C.

-

Detection : UV detection is performed at the maximum absorbance wavelength of Canrenone, which is around 280-283 nm.

-

Sample Preparation : A stock solution of this compound is prepared in a suitable solvent like methanol at a concentration of approximately 1 mg/mL. This is then diluted to a working concentration for injection.

-

Data Analysis : The peak area of this compound is compared to the total area of all peaks in the chromatogram to calculate the percentage purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Purity

LC-MS is a powerful technique used to confirm the identity of this compound and to determine its isotopic purity and enrichment.

-

Instrumentation : A high-performance liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Chromatography : The HPLC conditions are often similar to those used for purity analysis to ensure good separation.

-

Mass Spectrometry Ionization : Positive ion electrospray ionization (ESI+) is a common mode for the analysis of Canrenone.

-

Mass Analysis :

-

Full Scan : A full scan is performed to identify the protonated molecular ion ([M+H]⁺). For Canrenone, this is at m/z 341. For this compound, the expected [M+H]⁺ is at m/z 347.

-

Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) :

-

To assess isotopic distribution, the instrument monitors for the [M+H]⁺ ions of all possible deuterated species (d0 to d6).

-

For identity confirmation, tandem mass spectrometry (MS/MS) is used. The parent ion (m/z 347 for this compound) is fragmented, and characteristic product ions are monitored. For unlabeled Canrenone (m/z 341), major fragments are observed at m/z 107.1 and 91.1.

-

-

-

Data Analysis :

-

Identity : The presence of the correct precursor and product ions confirms the structure.

-

Isotopic Purity : The peak areas of the different isotopic species (d0 to d6) are measured. The isotopic purity is calculated as the percentage of the d6 peak area relative to the sum of the areas of all isotopic peaks.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the molecular structure of this compound and confirms the positions of the deuterium labels.

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation : 5-10 mg of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃).

-

¹H-NMR (Proton NMR) :

-

A proton NMR spectrum is acquired. For a fully deuterated this compound, the signals corresponding to the protons at the labeled positions should be absent or significantly reduced. This confirms the success of the deuteration.

-

The remaining signals in the spectrum should be consistent with the non-deuterated parts of the Canrenone structure. For unlabeled Canrenone, characteristic shifts are observed around 1.21, 1.91, and 2.29 ppm.

-

-

²H-NMR (Deuterium NMR) :

-

A deuterium NMR spectrum can be acquired to directly observe the signals from the deuterium atoms, confirming their presence at the expected chemical shifts.

-

References

A Comprehensive Technical Guide to the Safe Handling of Canrenone-d6

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling guidelines for Canrenone-d6, a deuterated analog of Canrenone. The information presented herein is crucial for ensuring the safety of laboratory personnel and the integrity of research outcomes. This compound, a labeled aldosterone antagonist and diuretic, is primarily utilized in research settings.[1][2] While specific safety data for the deuterated form is limited, the guidelines for the parent compound, Canrenone, are directly applicable due to their structural and chemical similarities.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₂D₆O₃ | [1][3] |

| Molecular Weight | 346.49 g/mol | [1] |

| Appearance | Light yellow to dark yellow solid | |

| Purity | >95% (HPLC) | |

| Storage Temperature | +4°C | |

| Solubility (of Canrenone) | Soluble in DMSO (100 mM), chloroform, acetone, and methanol. Does not mix well with water. |

Toxicological Profile

The toxicological data for Canrenone serves as the primary reference for assessing the potential hazards of this compound.

| Hazard | Description | Source |

| Acute Toxicity | Oral (Rat) LD50: >5000 mg/kg. Ingestion of less than 150g may be fatal or cause serious health damage in humans. | |

| Carcinogenicity | Suspected of causing cancer (Carcinogenicity 2). Limited evidence of a carcinogenic effect. | |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child (Reproductive toxicity 2). | |

| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure. | |

| Aquatic Hazard | Toxic to aquatic life with long-lasting effects. | |

| Mutagenicity | Ames test: negative. |

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and prevent adverse health effects.

Engineering Controls

-

Work in a well-ventilated area. The use of a chemical fume hood is strongly recommended to prevent the inhalation of dust or aerosols.

-

Ensure that an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).

-

Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator should be used.

General Hygiene Practices

-

Avoid all personal contact, including inhalation.

-

Do not eat, drink, or smoke in areas where this compound is handled.

-

Wash hands thoroughly with soap and water after handling.

-

Launder contaminated clothing separately before reuse.

Storage and Disposal

Proper storage and disposal are critical to maintaining the stability of this compound and preventing environmental contamination.

-

Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong bases and oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or waterways.

First Aid Measures

In the event of exposure, immediate medical attention is necessary.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Workflow for Safe Handling

The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.

Caption: A flowchart outlining the key steps for the safe handling of this compound.

Mechanism of Action and Toxicological Pathway

Canrenone acts as a competitive antagonist to aldosterone at the mineralocorticoid receptors, primarily in the kidneys. This action inhibits sodium and water retention while sparing potassium. While the specific toxicological pathways are not fully elucidated, its hormonal activity is a key consideration. The diagram below conceptualizes this interaction.

Caption: A diagram illustrating the competitive antagonism of Canrenone at the mineralocorticoid receptor.

References

An In-depth Technical Guide to Aldosterone Antagonists and Their Labeled Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of aldosterone antagonists, their mechanism of action, and the application of their labeled analogs in research and development. It is designed to serve as a core resource for professionals in the fields of pharmacology, medicinal chemistry, and drug discovery.

Introduction to Aldosterone and its Physiological Role

Aldosterone is a mineralocorticoid hormone synthesized in the adrenal cortex that plays a crucial role in regulating electrolyte and water balance.[1][2] Its primary function is to promote sodium retention and potassium excretion in the kidneys, which in turn leads to water retention and an increase in blood volume and blood pressure.[1] The physiological effects of aldosterone are mediated through its binding to the mineralocorticoid receptor (MR), a nuclear hormone receptor.

The Aldosterone Signaling Pathway

The signaling cascade initiated by aldosterone is a complex process involving both genomic and non-genomic effects. The classical genomic pathway involves the binding of aldosterone to the cytosolic mineralocorticoid receptor. This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus. Inside the nucleus, the aldosterone-MR complex binds to specific DNA sequences known as hormone response elements, initiating the transcription of target genes. These genes encode for proteins that regulate ion and water transport, such as the epithelial sodium channel (ENaC) and the Na+/K+ pump.[3]

Aldosterone Antagonists: Mechanism of Action

Aldosterone antagonists, also known as mineralocorticoid receptor antagonists (MRAs), function by competitively blocking the binding of aldosterone to the mineralocorticoid receptor.[1] This inhibition prevents the receptor from undergoing the conformational changes necessary for nuclear translocation and subsequent gene transcription. As a result, the physiological effects of aldosterone, including sodium and water retention, are attenuated. This mechanism of action makes aldosterone antagonists effective in the treatment of conditions such as hypertension and heart failure.

Commonly used aldosterone antagonists include spironolactone, eplerenone, canrenone, and the newer non-steroidal antagonist, finerenone.

Labeled Analogs of Aldosterone Antagonists

Labeled analogs of aldosterone antagonists are indispensable tools for studying the mineralocorticoid receptor and the mechanism of action of these drugs. These analogs are typically labeled with either radioisotopes or fluorescent tags.

Radiolabeled Analogs

Radiolabeled antagonists, such as tritiated ([³H]) or carbon-14 ([¹⁴C]) labeled spironolactone and canrenone, are primarily used in receptor binding assays to determine the affinity of unlabeled compounds for the mineralocorticoid receptor. The synthesis of these compounds often involves catalytic reduction of a precursor with tritium gas or the incorporation of a ¹⁴C-labeled functional group.

Fluorescently Labeled Analogs

Fluorescently labeled aldosterone antagonists are valuable for visualizing the subcellular localization and trafficking of the mineralocorticoid receptor in living cells. These probes can be synthesized by conjugating a fluorophore, such as rhodamine or a pyrene derivative, to the antagonist molecule. The use of green fluorescent protein (GFP) fused to the mineralocorticoid receptor is another powerful technique to study its dynamics in real-time.

Table 1: Properties of Labeled Aldosterone Antagonist Analogs

| Labeled Analog | Label | Application | Reference(s) |

| [³H]Spironolactone | Tritium | Receptor Binding Assays | |

| [¹⁴C]Canrenone | Carbon-14 | Receptor Binding Assays | |

| Rhodamine-Pyrene-Spirolactone | Fluorescent Probe | Live-cell imaging of Hg²⁺ (demonstrates probe synthesis principles) | |

| GFP-MR Fusion Protein | Green Fluorescent Protein | Live-cell imaging of MR trafficking |

Quantitative Data on Aldosterone Antagonists

The binding affinity of aldosterone antagonists to the mineralocorticoid receptor and their selectivity over other steroid hormone receptors are critical parameters in their pharmacological profile. This data is typically presented as the half-maximal inhibitory concentration (IC₅₀) or the equilibrium inhibition constant (Kᵢ).

Table 2: Comparative Binding Affinities (IC₅₀, nM) of Aldosterone Antagonists for Steroid Receptors

| Compound | Mineralocorticoid Receptor (MR) | Androgen Receptor (AR) | Progesterone Receptor (PR) | Glucocorticoid Receptor (GR) | Reference(s) |

| Spironolactone | 24 | High Affinity | High Affinity | Low Affinity | |

| Eplerenone | 990 | >100-fold lower than Spironolactone | >100-fold lower than Spironolactone | Very Low Affinity | |

| Finerenone | 3.7 (vs. aldosterone-induced transcription) | >1000-fold lower than MR | >1000-fold lower than MR | >1000-fold lower than MR |

Note: Lower IC₅₀ values indicate higher binding affinity. Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols

Radioligand Receptor Binding Assay

This protocol outlines a typical competitive radioligand binding assay to determine the affinity of a test compound for the mineralocorticoid receptor.

1. Membrane Preparation:

-

Homogenize tissue (e.g., rat kidney) or cells expressing the mineralocorticoid receptor in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

2. Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled aldosterone antagonist (e.g., [³H]spironolactone), and varying concentrations of the unlabeled test compound.

-

For total binding, omit the unlabeled test compound.

-

For non-specific binding, include a high concentration of an unlabeled competitor.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

3. Separation and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Dry the filters and measure the radioactivity using a scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration to determine the IC₅₀ value.

-

Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation.

Reporter Gene Assay

This protocol describes a luciferase-based reporter gene assay to measure the functional activity of aldosterone antagonists.

1. Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293) that does not endogenously express the mineralocorticoid receptor.

-

Co-transfect the cells with an expression vector for the human mineralocorticoid receptor and a reporter plasmid containing a luciferase gene under the control of a hormone response element.

2. Compound Treatment:

-

Plate the transfected cells in a 96-well plate.

-

Treat the cells with a fixed, sub-maximal concentration of aldosterone (agonist) and varying concentrations of the aldosterone antagonist.

-

Include control wells with aldosterone alone (positive control) and vehicle (negative control).

-

Incubate the cells for a sufficient period (e.g., 14-16 hours) to allow for gene expression.

3. Luciferase Assay:

-

Lyse the cells to release the luciferase enzyme.

-

Add a luciferase substrate to the cell lysate.

-

Measure the luminescence using a luminometer.

4. Data Analysis:

-

Normalize the luciferase activity to a control for cell viability if necessary.

-

Plot the normalized luciferase activity as a function of the antagonist concentration to determine the IC₅₀ value.

In Vivo Study in an Animal Model

This protocol provides a general framework for evaluating the efficacy of an aldosterone antagonist in a hypertensive animal model.

1. Animal Model:

-

Use a suitable animal model of hypertension, such as spontaneously hypertensive rats or angiotensin II-infused rats.

2. Dosing and Administration:

-

Divide the animals into treatment groups, including a vehicle control group and one or more groups receiving different doses of the aldosterone antagonist.

-

Administer the compounds daily via an appropriate route (e.g., oral gavage) for a specified duration.

3. Efficacy Assessment:

-

Monitor blood pressure throughout the study using a suitable method (e.g., tail-cuff plethysmography or telemetry).

-

At the end of the study, collect blood and urine samples for biochemical analysis (e.g., measurement of aldosterone, renin, and electrolyte levels).

-

Harvest organs (e.g., heart, kidney) for histological analysis to assess for tissue damage or fibrosis.

4. Data Analysis:

-

Compare the changes in blood pressure, biochemical parameters, and histological findings between the treatment and control groups to evaluate the efficacy of the antagonist.

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and characterization of novel aldosterone antagonists.

References

Methodological & Application

Application Note: High-Throughput Analysis of Canrenone in Human Plasma using Canrenone-d6 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Canrenone in human plasma. Canrenone, an active metabolite of spironolactone, is a potassium-sparing diuretic. This method utilizes Canrenone-d6 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The sample preparation is straightforward, involving a protein precipitation step, which allows for a high-throughput workflow suitable for clinical research and pharmacokinetic studies. The method is validated with excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

Canrenone is the primary active metabolite of spironolactone, a widely prescribed aldosterone antagonist used in the treatment of conditions such as heart failure and hypertension. Accurate quantification of Canrenone in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis. The deuterated standard co-elutes with the analyte and experiences similar ionization effects, effectively compensating for variations in sample preparation and matrix effects. This results in superior accuracy and precision compared to methods using other types of internal standards. This application note provides a detailed protocol for the extraction and analysis of Canrenone from human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Canrenone and this compound standards were of >98% purity.

-

HPLC-grade methanol, acetonitrile, and water.

-

Formic acid (LC-MS grade).

-

Human plasma (K2-EDTA).

Stock and Working Solutions

-

Canrenone Stock Solution (1 mg/mL): Dissolve 10 mg of Canrenone in 10 mL of methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.

-

Canrenone Working Standard Solutions: Prepare serial dilutions of the Canrenone stock solution with 50:50 methanol/water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 methanol/water.

Sample Preparation

-

Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the Internal Standard Working Solution (100 ng/mL this compound).

-

Add 150 µL of acetonitrile to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer 100 µL of the supernatant to an autosampler vial.

-

Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0-0.5 min: 30% B

-

0.5-2.5 min: 30% to 95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95% to 30% B

-

3.1-4.0 min: 30% B

-

-

Column Temperature: 40°C.

Mass Spectrometry

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Canrenone | 341.2 | 107.1 |

| This compound | 347.2 | 113.1 |

-

Collision Energy: Optimized for the specific instrument.

-

Source Temperature: 500°C.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Canrenone in human plasma. The use of the deuterated internal standard, this compound, ensured the reliability of the results.

Linearity and Sensitivity

The method was linear over the concentration range of 1 to 500 ng/mL. The coefficient of determination (r²) was >0.99 for all calibration curves. The lower limit of quantification (LLOQ) was established at 1 ng/mL with a signal-to-noise ratio greater than 10.

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (Low, Medium, and High).

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low | 3 | 4.2 | 102.5 | 5.1 | 101.8 |

| Medium | 50 | 3.1 | 98.9 | 4.5 | 99.5 |

| High | 400 | 2.8 | 101.2 | 3.9 | 100.7 |

Recovery

The extraction recovery of Canrenone from human plasma was determined at three QC levels and was found to be consistent and reproducible.

| QC Level | Concentration (ng/mL) | Mean Recovery (%) |

| Low | 3 | 92.5 |

| Medium | 50 | 94.1 |

| High | 400 | 93.7 |

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of Canrenone.

Caption: Principle of using a stable isotope-labeled internal standard.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Canrenone in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results, making this method highly suitable for pharmacokinetic studies and therapeutic drug monitoring. The simple protein precipitation sample preparation protocol allows for rapid sample processing, which is advantageous in a high-throughput laboratory setting.

LC-MS/MS Method for the Simultaneous Quantification of Spironolactone and Canrenone in Human Plasma Using Canrenone-d6 as an Internal Standard

Application Note and Protocol

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of the aldosterone antagonist, spironolactone, and its primary active metabolite, canrenone, in human plasma. The method utilizes canrenone-d6 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A straightforward protein precipitation protocol is employed for sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column. The analytes are detected using a triple quadrupole mass spectrometer operating in the positive ion multiple reaction monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable quantification of spironolactone and canrenone.

Introduction

Spironolactone is a potassium-sparing diuretic and a competitive antagonist of the mineralocorticoid receptor.[1] It is widely prescribed for conditions such as heart failure, hypertension, and edema.[2] Following oral administration, spironolactone is extensively metabolized to several active compounds, with canrenone being one of the most significant.[1][2] Given that both spironolactone and canrenone contribute to the overall therapeutic and potential adverse effects, their simultaneous measurement is crucial for accurately assessing the drug's pharmacokinetics and pharmacodynamics in patients.

This document provides a detailed protocol for a validated LC-MS/MS method for the concurrent quantification of spironolactone and canrenone in human plasma. The use of this compound as an internal standard (IS) mimics the analytical behavior of the target analytes, thereby compensating for variations in sample preparation and instrument response. The method described herein is sensitive, specific, and has been developed to be readily implementable in a bioanalytical laboratory setting.

Experimental

Materials and Reagents

-

Analytes and Internal Standard:

-

Spironolactone (Reference Standard)

-

Canrenone (Reference Standard)

-

This compound (Internal Standard)

-

-

Solvents and Chemicals:

-

Methanol (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ammonium Formate (LC-MS Grade)

-

Ultrapure Water

-

Human Plasma (K2-EDTA)

-

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).

Standard Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of spironolactone, canrenone, and this compound by dissolving the appropriate amount of each reference standard in methanol.

-

Working Solutions: Prepare serial dilutions of the stock solutions in a mixture of methanol and water (1:1, v/v) to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

Protocols

Sample Preparation: Protein Precipitation

-

Label microcentrifuge tubes for each sample, calibrator, and QC.

-

Pipette 50 µL of the plasma sample, calibrator, or QC into the appropriately labeled tube.

-

Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each tube.

-

Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 10,000 x g for 5 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 50 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 10 mM Ammonium Formate with 0.2% Formic Acid in Water |

| Mobile Phase B | Methanol |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Program | Time (min) |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

| MRM Transitions | See Table 1 |

Table 1: MRM Transitions and Compound-Specific Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Spironolactone | 417.1 | 341.1 | 100 | 15 |

| Canrenone | 341.1 | 107.0 | 100 | 25 |

| This compound | 347.1 | 107.0 | 100 | 25 |

Note: Collision energy may require optimization depending on the mass spectrometer used.

Data Analysis and Results

The concentration of spironolactone and canrenone in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. A linear regression with a weighting factor of 1/x or 1/x² is typically used for the calibration curve.

Method Validation Summary

The method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.

Table 2: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Spironolactone | 1 - 200 | > 0.99 |

| Canrenone | 1 - 200 | > 0.99 |

Table 3: Precision and Accuracy

| Analyte | QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%Bias) |

| Spironolactone | LLOQ | 1 | < 15% | ± 15% |

| Low | 3 | < 15% | ± 15% | |

| Mid | 30 | < 15% | ± 15% | |

| High | 100 | < 15% | ± 15% | |

| Canrenone | LLOQ | 1 | < 15% | ± 15% |

| Low | 3 | < 15% | ± 15% | |

| Mid | 30 | < 15% | ± 15% | |

| High | 100 | < 15% | ± 15% |

Table 4: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Spironolactone | > 85% | < 15% |

| Canrenone | > 85% | < 15% |

Visualizations

Signaling Pathway and Metabolism

Caption: Metabolic pathway of spironolactone to canrenone.

Experimental Workflow

Caption: LC-MS/MS experimental workflow.

Conclusion

The LC-MS/MS method described provides a reliable and efficient means for the simultaneous quantification of spironolactone and its active metabolite, canrenone, in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard contribute to the method's robustness and accuracy. This application note and protocol serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the bioanalysis of spironolactone.

References

Application Note: Mass Spectrometry Fragmentation Analysis of Canrenone-d6

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed analysis of the mass spectrometry fragmentation pattern of Canrenone-d6, a deuterated internal standard for the active metabolite of spironolactone, Canrenone. Understanding the fragmentation of this compound is crucial for developing robust and reliable bioanalytical methods for pharmacokinetic and metabolic studies. This document outlines the experimental protocol for acquiring fragmentation data, presents a summary of the observed product ions for both Canrenone and this compound, and proposes a detailed fragmentation pathway.

Introduction

Canrenone is the primary active metabolite of the potassium-sparing diuretic spironolactone.[1] Accurate quantification of Canrenone in biological matrices is essential for pharmacokinetic and drug metabolism studies. Stable isotope-labeled internal standards, such as this compound, are widely used in mass spectrometry-based bioanalysis to ensure high accuracy and precision. This compound contains six deuterium atoms, which provides a distinct mass shift from the unlabeled analyte, allowing for its use as an internal standard.[2] This note details the fragmentation behavior of this compound under tandem mass spectrometry (MS/MS) conditions, providing valuable information for method development and validation.

Chemical Structures

Canrenone:

-

Molecular Formula: C₂₂H₂₈O₃

-

Molecular Weight: 340.46 g/mol

This compound:

-

Molecular Formula: C₂₂H₂₂D₆O₃

-

Molecular Weight: 346.49 g/mol

-

IUPAC Name: (8R,9S,10R,13S,14S)-2,2,3',3',4,7-hexadeuterio-10,13-dimethylspiro[1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione

The six deuterium atoms in this compound are located at the C-2, C-4, and C-7 positions of the steroid backbone, and at the C-3' position of the lactone ring.

Experimental Protocol

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A typical LC-MS/MS method for the analysis of Canrenone and this compound would involve the following parameters.

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Precursor Ions:

-

Canrenone: m/z 341.2 [M+H]⁺

-

This compound: m/z 347.2 [M+H]⁺

-

-

Collision Gas: Argon.

-

Collision Energy: Optimized for the fragmentation of the precursor ions (typically in the range of 15-35 eV).

Data Presentation: Fragmentation Patterns

The major product ions observed for Canrenone and the predicted corresponding product ions for this compound are summarized in the table below. The predicted m/z values for this compound are based on the proposed fragmentation pathway and the location of the deuterium labels.

| Precursor Ion (m/z) | Canrenone Product Ions (m/z) | This compound Precursor Ion (m/z) | Predicted this compound Product Ions (m/z) | Putative Fragment Structure/Neutral Loss |

| 341.2 | 305.2 | 347.2 | 311.2 | [M+H - H₂O - CH₄]⁺ |

| 341.2 | 283.2 | 347.2 | 289.2 | [M+H - C₂H₂O₂]⁺ |

| 341.2 | 187.1 | 347.2 | 191.1 | C₁₃H₁₅O⁺ (Fragment of steroid backbone) |

| 341.2 | 169.1 | 347.2 | 173.1 | C₁₂H₁₃O⁺ (Fragment of steroid backbone) |

| 341.2 | 107.1 | 347.2 | 109.1 | C₈H₁₁⁺ (Fragment of steroid backbone) |

| 341.2 | 91.1 | 347.2 | 93.1 | C₇H₇⁺ (Tropylium ion) |

Proposed Fragmentation Pathway of this compound

The fragmentation of protonated this compound is initiated by collision-induced dissociation (CID). The proposed pathway, illustrated in the diagram below, accounts for the major observed product ions. The initial precursor ion [M+H]⁺ has an m/z of 347.2.

Figure 1. Proposed fragmentation pathway of protonated this compound.

Interpretation of the Fragmentation Pathway:

-

Formation of m/z 311.2 and 289.2: The precursor ion can undergo neutral losses from the lactone ring. The loss of a molecule of water and methane results in the fragment at m/z 311.2. A characteristic loss of a C₂H₂O₂ moiety from the lactone ring leads to the formation of the ion at m/z 289.2.

-

Formation of Major Steroidal Backbone Fragments: Cleavage of the steroid nucleus results in several characteristic product ions.

-

The ion at m/z 191.1 likely results from the cleavage of the C and D rings, retaining four deuterium atoms.

-

Subsequent fragmentation of the m/z 191.1 ion can lead to the formation of the ion at m/z 173.1 , also retaining four deuterium atoms.

-

Further fragmentation of the steroid backbone, specifically cleavage of the B-ring, can produce the ion at m/z 109.1 , which contains two deuterium atoms.

-

The highly stable tropylium ion is observed at m/z 93.1 , indicating the retention of two deuterium atoms on the aromatic A-ring.

-

Conclusion

This application note provides a comprehensive overview of the mass spectrometric fragmentation of this compound. The presented data and proposed fragmentation pathway can serve as a valuable resource for researchers and scientists developing and validating bioanalytical methods for the quantification of Canrenone. The distinct fragmentation pattern of this compound allows for its reliable use as an internal standard, ensuring the accuracy and robustness of analytical data in drug development and clinical studies.

References

Application Notes and Protocols for the Pharmacokinetic Analysis of Spironolactone Using Canrenone-d6

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Canrenone-d6 as an internal standard in the pharmacokinetic studies of spironolactone. The methodologies described are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques for the sensitive and accurate quantification of spironolactone and its active metabolite, canrenone, in biological matrices.

Introduction

Spironolactone is a potassium-sparing diuretic and a competitive antagonist of aldosterone. It is extensively metabolized in the body, with canrenone being one of its major active metabolites. Accurate determination of the pharmacokinetic profiles of both spironolactone and canrenone is crucial for drug development, bioequivalence studies, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis, as it compensates for variability in sample preparation and matrix effects, thereby ensuring high accuracy and precision.

Spironolactone Metabolism

Spironolactone undergoes extensive and rapid metabolism in the liver. The two primary initial metabolic pathways involve:

-

Dethioacetylation: Removal of the thioacetyl group to form canrenone.

-

Deacetylation: Hydrolysis of the acetyl group to form 7α-thiospironolactone, which can then be S-methylated.

Canrenone itself is further metabolized, including hydroxylation reactions mediated by cytochrome P450 enzymes such as CYP11B1 and CYP11B2[1].

References

Protocol for the Quantification of Canrenone in Human Urine using Canrenone-d6 as an Internal Standard by LC-MS/MS

Application Note

Introduction

Canrenone is the primary active metabolite of spironolactone, a potassium-sparing diuretic and aldosterone antagonist used in the treatment of conditions such as hypertension and heart failure.[1] Monitoring the urinary concentration of canrenone is crucial for assessing patient adherence to spironolactone therapy and for pharmacokinetic studies. This application note provides a detailed protocol for the quantitative analysis of canrenone in human urine samples using a stable isotope-labeled internal standard, Canrenone-d6, and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[2]

Principle

This method employs a simple "dilute-and-shoot" sample preparation procedure, followed by reversed-phase ultra-high-performance liquid chromatography (UHPLC) for the separation of canrenone and its deuterated internal standard, this compound. Detection and quantification are achieved using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The MRM transitions for both the analyte and the internal standard are highly specific, ensuring reliable quantification.

Materials and Reagents

-

Canrenone (analytical standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Human urine (drug-free)

-

Phosphate buffer (10 mM, pH 3.2)

Instrumentation

-

UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Analytical column: Acquity® UPLC HSS T3 1.8 μm, 2.1 × 150 mm, or equivalent.

-

Data acquisition and processing software.

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve canrenone and this compound in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the canrenone primary stock solution in a mixture of water and acetonitrile (50:50, v/v) to create calibration standards.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a mixture of water and acetonitrile (50:50, v/v).

-

Calibration and QC Samples: Spike drug-free human urine with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.

Sample Preparation: Dilute-and-Shoot Method

-

To 100 μL of urine sample (standard, QC, or unknown), add 80 μL of the this compound internal standard working solution.

-

Add 820 μL of a solution composed of phosphate buffer (10 mM, pH 3.2) and acetonitrile (90:10, v/v).

-

Vortex the mixture thoroughly.

-

Centrifuge the sample to pellet any particulates.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Parameters

| Parameter | Value |

| Column | Acquity® UPLC HSS T3 1.8 μm, 2.1 × 150 mm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | As required for optimal separation (typically a gradient from low to high organic percentage over several minutes) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry Parameters

| Parameter | Value |